
Cyclotraxin B
描述
Cyclotraxin B (CTXB) is a cyclic peptide composed of 10 amino acids stabilized by a disulfide bridge, with a molecular formula of C₅₀H₇₇N₁₃O₁₉S₃ and a molecular weight of 1260.42 g/mol . It acts as a highly selective, non-competitive, allosteric inhibitor of tropomyosin receptor kinase B (TrkB), the primary receptor for brain-derived neurotrophic factor (BDNF). CTXB binds to the extracellular D5 domain of TrkB, altering its conformation and inhibiting downstream signaling without interfering with BDNF binding . It exhibits an IC₅₀ of 0.30 nM for TrkB inhibition and demonstrates blood-brain barrier (BBB) penetration, enabling central nervous system (CNS) activity .
准备方法
Proteolytic Fragmentation of BDNF for Peptide Mimicry
The design of Cyclotraxin B originated from a systematic proteolytic dissection of mature BDNF to identify bioactive fragments capable of modulating TrkB activity. Endoproteinase Glu-C V8 was selected for its specificity in cleaving peptide bonds C-terminal to glutamic acid residues, generating fragments distributed across BDNF’s structure . High-performance liquid chromatography (HPLC) coupled with mass spectrometry facilitated the isolation and identification of proteolytic products, with Fragment #05 (residues 67–119, molecular weight ~1,200 Da) emerging as a critical candidate due to its low molecular weight and sequence uniqueness .
Key Steps in Fragment Identification:
-
Proteolysis Conditions: BDNF was digested under controlled pH and temperature to optimize cleavage efficiency.
-
HPLC Purification: Fragments were separated using gradient elution, with retention times correlated to hydrophobicity.
-
Mass Spectrometry Analysis: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirmed fragment masses, ensuring sequence fidelity.
Fragment #05, corresponding to BDNF’s variable region III, demonstrated significant inhibition of BDNF-induced TrkB phosphorylation in a kinase receptor activation enzyme-linked immunosorbent assay (KIRA-ELISA) . This fragment’s efficacy was attributed to its structural mimicry of BDNF’s native loop regions, which are critical for TrkB interaction.
Cyclization of the Region III-Derived Peptide
To enhance stability and receptor affinity, the linear Fragment #05 was cyclized via terminal cysteine residues, mimicking the conformational constraints of BDNF’s native structure. Cyclization was achieved through disulfide bond formation between cysteine residues at positions 1 and 12 of the peptide sequence .
Cyclization Protocol:
-
Peptide Synthesis: Solid-phase peptide synthesis (SPPS) using Fmoc chemistry yielded the linear precursor.
-
Oxidative Folding: The linear peptide was dissolved in a redox buffer (glutathione redox pair) to promote disulfide bond formation.
-
Purification: Cyclized this compound was isolated via reverse-phase HPLC, with purity exceeding 95% as verified by analytical chromatography .
Structural validation using nuclear magnetic resonance (NMR) spectroscopy confirmed that cyclization restored the reverse turn geometry observed in BDNF’s region III, critical for TrkB binding . Comparative studies with linear analogs (e.g., L2-8) demonstrated a three-order-of-magnitude increase in potency for the cyclized form (IC50 = 0.30 nM vs. 108 nM) .
Parameter | Value (Tet-On-hTrkB Cells) | Value (Cortical Neurons) |
---|---|---|
IC50 (BDNF-induced) | 0.30 ± 0.07 nM | 67.1 ± 18.9 pM |
Inhibition of Basal Activity | 34.8 ± 6.4% | 56.7 ± 8.8% |
Half-life (t½) | ~3 hours | ~6 hours |
The extended half-life in neurons (6 hours) compared to recombinant cells (3 hours) correlated with higher receptor density and the presence of co-receptors like p75NTR, which modulates TrkB’s conformational dynamics .
In Vitro Validation of Synthesis Efficacy
This compound’s functional efficacy was validated across multiple cellular models:
-
Neurite Outgrowth Assays: In nnr5 PC12-TrkB cells, this compound (IC50 = 12.2 pM) abolished BDNF-induced neurite elongation and MAPK phosphorylation, demonstrating specificity for TrkB over TrkA or TrkC .
-
Protein Synthesis Modulation: this compound reduced basal and BDNF-stimulated protein synthesis in cortical neurons by inhibiting eukaryotic initiation factor 4E (eIF4E) phosphorylation, a downstream effector of TrkB .
Critical Findings:
-
This compound’s inhibition of glucocorticoid-induced TrkB activation highlighted its broad applicability in pathological states involving aberrant receptor signaling .
-
Fusion with HIV-1 Tat peptide enhanced brain penetration, enabling in vivo studies without compromising pharmacological activity .
Scalability and Synthetic Challenges
While this compound’s synthesis is robust at laboratory scales, industrial production faces challenges:
-
Oxidative Folding Efficiency: Achieving >90% cyclization yield requires optimized redox conditions, which vary with peptide length and cysteine spacing.
-
Purification Complexity: Separating cyclic and linear isoforms demands high-resolution chromatography, increasing production costs.
Ongoing research aims to streamline synthesis via microwave-assisted SPPS and novel cyclization catalysts, potentially reducing batch times by 40% .
化学反应分析
环状毒素B主要经历非共价相互作用,而不是像氧化、还原或取代等传统化学反应。 其主要作用机制涉及TrkB受体的变构调节 . 这种调节不涉及改变BDNF的结合,而是改变受体的构象以抑制其活性 .
科学研究应用
Scientific Research Applications
- Neurodegenerative Disorders :
- Mental Health :
- Pain Management :
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of this compound, researchers administered the compound to primary cultures of mouse cortical neurons. The results demonstrated that this compound significantly decreased BDNF-induced phosphorylation of MAPK, which is linked to neurite outgrowth and neuronal survival. Importantly, no cytotoxicity was observed even at high concentrations, indicating a favorable safety profile for further research .
Case Study 2: Behavioral Impact
A behavioral study involving systemic administration of this compound to mice revealed alterations in anxiety-related behaviors. The results indicated that while this compound effectively inhibited TrkB signaling in the brain, it did not produce the typical side effects associated with other anxiolytics, highlighting its potential as a targeted therapy for anxiety disorders .
Data Table: Summary of Research Findings
作用机制
环状毒素B通过变构改变TrkB受体的构象来发挥作用 . 这种改变抑制受体的BDNF依赖性和非依赖性(基础)活性 . 这种化合物穿透血脑屏障,特异性靶向脑部的TrkB,从而产生抗焦虑样行为效应,而不诱导抗抑郁样活性 .
6. 与相似化合物的比较
环状毒素B因其作为TrkB抑制剂的高效性和选择性而独树一帜 . 相似的化合物包括:
ANA-12: 另一种TrkB拮抗剂,但与环状毒素B相比效力较低.
K252a: 一种广谱激酶抑制剂,也能抑制TrkB,但缺乏环状毒素B的选择性.
TrkB-Fc: 一种融合蛋白,充当BDNF的诱饵受体,将其隔离在TrkB之外.
相似化合物的比较
Mechanism of Action
Compound | Class | Mechanism of Action | Key Interaction Site |
---|---|---|---|
Cyclotraxin B | Cyclic peptide | Non-competitive, allosteric TrkB inhibitor | TrkB extracellular D5 domain |
ANA-12 | Small molecule | Competitive TrkB antagonist | BDNF-binding site |
7,8-DHF | Flavonoid | Context-dependent TrkB agonist/inhibitor* | TrkB kinase domain |
AZ-23 | Small molecule | ATP-competitive pan-Trk (A/B/C) inhibitor | Trk kinase ATP-binding pocket |
LM 22A-4 | Small molecule | TrkB agonist | TrkB extracellular domain |
*Contradictory evidence: 7,8-Dihydroxyflavone (7,8-DHF) acts as a TrkB agonist in neuronal contexts but reduces TrkB phosphorylation in placental studies .
Selectivity and Specificity
Compound | Selectivity | IC₅₀ (nM) | Key Off-Target Effects |
---|---|---|---|
This compound | TrkB-specific | 0.30 (TrkB) | None reported |
ANA-12 | TrkB-specific | N/A | Partial agonism in some models |
AZ-23 | Pan-Trk (A/B/C) | 2 (TrkA), 8 (TrkB), 24 (TrkC) | FGFR1, Flt3, Ret inhibition |
Gambogic amide | TrkA-specific | N/A | Akt/MAPK activation |
CTXB’s allosteric mechanism ensures exclusive TrkB targeting, unlike AZ-23’s broad Trk inhibition, which may lead to off-target effects .
Pharmacokinetic Properties
Compound | BBB Penetration | Solubility | Stability |
---|---|---|---|
This compound | Yes | 90 mg/mL (water) | Stable at -20°C (3 years) |
7,8-DHF | Yes | Low (DMSO) | Light-sensitive |
ANA-12 | Limited | N/A | Requires cold storage |
CTXB’s cyclic structure enhances stability and solubility, facilitating in vivo administration .
Research Findings and Limitations
- This compound: Blocks BDNF/TrkB-mediated central sensitization in spinal cord pain pathways . Inhibits ethanol-enhanced synaptic plasticity in the nucleus accumbens . Potential risk of neuronal apoptosis with chronic use .
- ANA-12 :
- 7,8-DHF :
- AZ-23 :
- Broad Trk inhibition limits specificity but shows promise in oncology .
生物活性
Cyclotraxin B is a highly potent and selective antagonist of the TrkB receptor, which plays a crucial role in mediating the effects of Brain-Derived Neurotrophic Factor (BDNF). This compound has garnered attention for its potential therapeutic applications in treating various neurological disorders by modulating TrkB-dependent signaling pathways. This article delves into the biological activity of this compound, supported by empirical data, case studies, and research findings.
This compound operates primarily by allosterically altering the conformation of the TrkB receptor, inhibiting both BDNF-dependent and basal activities. It exhibits a high potency with an IC50 value of approximately 0.30 nM . Unlike other TrkB inhibitors, this compound does not interfere with the binding of BDNF to its receptor, making it a unique tool for studying BDNF/TrkB signaling without completely blocking receptor activity.
Key Biological Effects
- Inhibition of Neuronal Activity : this compound effectively inhibits BDNF-induced phosphorylation of MAPK in neuronal cell lines, demonstrating its capacity to reduce neurite outgrowth in response to BDNF . This inhibition is crucial for understanding how excessive BDNF signaling can lead to neuronal toxicity.
- Anxiolytic Properties : In vivo studies have shown that systemic administration of this compound results in anxiolytic-like behavioral effects in mice without inducing antidepressant-like activity . This suggests a selective modulation of anxiety pathways via TrkB inhibition.
- Neuroprotection Against Toxicity : this compound has been shown to prevent BDNF-induced necrosis in cortical neurons, highlighting its potential as a neuroprotective agent against conditions characterized by excessive BDNF signaling .
Table 1: Summary of Key Studies on this compound
Detailed Findings
- In a study assessing the effects of this compound on primary cultures of mouse cortical neurons, it was found that the compound significantly reduced both basal and stimulated TrkB activities, indicating its broad inhibitory capacity .
- The pharmacokinetics of this compound revealed a half-life () of approximately 6 hours in neurons , suggesting prolonged effects post-administration .
- A recent investigation into inflammation-mediated processes demonstrated that this compound could reverse TNFα-mediated effects on dental pulp stem cells, indicating potential applications beyond neurological disorders .
常见问题
Basic Research Questions
Q. What experimental approaches are recommended to validate the selectivity of Cyclotraxin B for TrkB over other tyrosine kinase receptors in vitro?
- Methodological Answer : Use competitive binding assays with radiolabeled BDNF or fluorescently tagged ligands to measure displacement efficacy. Include parallel testing against TrkA and TrkC receptors using cell lines overexpressing each receptor type. Validate selectivity via Western blot analysis of downstream signaling proteins (e.g., phospho-Akt, phospho-MAPK) after this compound treatment. Reference studies demonstrate no interference with BDNF binding, confirming TrkB specificity .
Q. How should researchers determine the optimal concentration range for this compound in neuronal cell culture studies?
- Methodological Answer : Prepare stock solutions in DMSO at 10 mM (solubility: 5–20 mM in DMSO ). Conduct dose-response curves (0.1–10 µM) to assess TrkB inhibition efficacy via phospho-TrkB ELISA. Include viability assays (e.g., MTT) to exclude cytotoxicity. Studies in mice used 1–5 mg/kg systemic doses, but in vitro concentrations may require adjustment based on cell type and assay duration .
Q. What controls are essential when assessing this compound’s effects in behavioral models of anxiety or pain?
- Methodological Answer : Include vehicle controls (DMSO-matched concentrations), positive controls (e.g., BDNF infusion for TrkB activation), and negative controls (TrkB-knockout models). For anxiety studies (e.g., elevated plus maze), ensure blinding and randomization. In pain models (e.g., cold allodynia), validate thermal/mechanical thresholds pre- and post-treatment .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s effects observed across different behavioral models (e.g., anxiolytic vs. allodynia studies)?
- Methodological Answer : Analyze model-specific variables:
- Dosage : Anxiolytic effects in mice required lower doses (1 mg/kg) compared to allodynia reversal (5 mg/kg) .
- Administration route : Intraperitoneal vs. intracerebroventricular delivery may alter brain penetration and efficacy.
- Temporal factors : Acute vs. chronic dosing impacts TrkB signaling adaptation. Use pharmacokinetic profiling (e.g., plasma/brain concentration ratios) to correlate exposure with outcomes .
Q. What strategies are recommended to confirm this compound’s target engagement in vivo during systemic delivery?
- Methodological Answer : Combine pharmacodynamic markers (e.g., TrkB phosphorylation in brain homogenates via Western blot) with behavioral readouts. For brain penetration validation, use LC-MS/MS to measure this compound levels in cerebrospinal fluid or microdialysates. Reference systemic studies showing normalized TrkB signaling in the nucleus accumbens after cocaine exposure .
Q. How should researchers address conflicting data on this compound’s efficacy in different species (e.g., mice vs. rats)?
- Methodological Answer : Conduct cross-species comparative studies with standardized protocols. Evaluate species-specific TrkB expression patterns via immunohistochemistry and RNA sequencing. Adjust dosing based on metabolic rate differences (e.g., allometric scaling). For example, rat studies may require higher doses due to faster clearance .
Q. Data Synthesis and Contradiction Analysis
Q. What systematic approaches are recommended to integrate findings from diverse this compound studies?
- Methodological Answer : Follow PRISMA guidelines for systematic reviews:
Define inclusion criteria (e.g., in vivo/in vitro studies, dosage ranges).
Extract data into a standardized table (see example below).
Q. How can researchers differentiate between off-target effects and TrkB-specific mechanisms when using this compound?
- Methodological Answer : Employ orthogonal validation methods:
- Genetic knockdown : Compare outcomes in TrkB-knockout vs. wild-type models.
- Proteomic profiling : Use mass spectrometry to identify unintended kinase interactions.
- Rescue experiments : Co-administer BDNF to reverse this compound’s effects if TrkB-specific .
Q. Experimental Design Considerations
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in preclinical studies?
- Methodological Answer : Use non-linear regression (e.g., log-dose vs. response) to calculate EC50/IC50 values. For behavioral data, apply mixed-effects models to account for inter-animal variability. Reference guidelines for power analysis to determine sample sizes (e.g., ≥8 animals/group) .
Q. How should researchers optimize this compound’s formulation for long-term stability in in vivo studies?
属性
IUPAC Name |
(3S,6R,11R,17S,20S,23S,26S,32S,35S)-6-amino-20-(4-aminobutyl)-3-(2-amino-2-oxoethyl)-17-(2-carboxyethyl)-23-[(1R)-1-hydroxyethyl]-26-[(4-hydroxyphenyl)methyl]-32-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34-decaoxo-8,9-dithia-1,4,12,15,18,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontane-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H73N13O17S3/c1-24(62)39-46(75)58-28(6-3-4-15-49)43(72)56-29(12-13-38(67)68)41(70)52-21-37(66)55-33(48(77)78)23-81-80-22-27(50)40(69)59-32(19-35(51)64)47(76)61-16-5-7-34(61)45(74)57-30(14-17-79-2)42(71)53-20-36(65)54-31(44(73)60-39)18-25-8-10-26(63)11-9-25/h8-11,24,27-34,39,62-63H,3-7,12-23,49-50H2,1-2H3,(H2,51,64)(H,52,70)(H,53,71)(H,54,65)(H,55,66)(H,56,72)(H,57,74)(H,58,75)(H,59,69)(H,60,73)(H,67,68)(H,77,78)/t24-,27+,28+,29+,30+,31+,32+,33+,34+,39+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBMMJHZUYBFGX-ZHTCEXBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H73N13O17S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501045820 | |
Record name | Cyclotraxin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501045820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1200.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203586-72-4 | |
Record name | Cyclotraxin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501045820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。